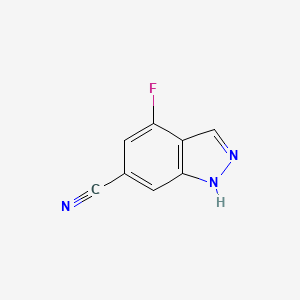

4-fluoro-1H-indazole-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-1H-indazole-6-carbonitrile is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . It can readily be further functionalized via nucleophilic aromatic substitution reactions .

Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The synthesis of 1H-indazole involves various methods including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of this compound is C8H4FN3 . It has an average mass of 161.136 Da and a monoisotopic mass of 161.038925 Da .Chemical Reactions Analysis

Indazole derivatives can be further functionalized via nucleophilic aromatic substitution reactions . They can also be synthesized through transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis

Studies have shown that indazoles, including compounds like 4-fluoro-1H-indazole-6-carbonitrile, react readily with fluoronitrobenzenes to yield nitroarylindazoles, demonstrating their potential in heterocyclic ring formation. For example, Gale and Wilshire (1973) discussed the ring opening of 1-Arylindazole-3-carboxylic acids during decarboxylation, indicating the reactivity of indazole derivatives under certain conditions (Gale & Wilshire, 1973).

Spectroscopic Applications

Yang et al. (2004) explored the spectroscopic correlations between supermolecules and molecules, utilizing derivatives of indazoles for understanding the ion-modulated electronic properties of nitrogen donors in monoazacrown-derived intrinsic fluoroionophores (Yang et al., 2004). This highlights the potential of this compound in developing advanced spectroscopic probes.

Fluorination Agents and Synthesis

Umemoto et al. (2010) discussed the discovery of a deoxofluorinating agent with high thermal stability, illustrating the broader utility of fluorinated compounds in chemical synthesis and the unique effects of fluorine atoms when incorporated into molecules (Umemoto et al., 2010). While this study doesn't directly mention this compound, it provides context on the importance of fluorinated compounds in drug discovery and material science.

Heterocyclic Chemistry

Reichen and Wentrup (1976) investigated the carbenic behaviour of isocyanoamines generated by flash pyrolysis of 4-Arylhydrazono-isoxazol-5-ones, leading to rearrangements to cyanamides and indazoles (Reichen & Wentrup, 1976). This study underscores the versatility of indazole derivatives in synthesizing complex heterocyclic structures.

Mecanismo De Acción

Target of Action

4-Fluoro-1H-indazole-6-carbonitrile is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . They have been associated with a wide variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been reported to inhibit, regulate, or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These interactions can lead to changes in cellular signaling pathways, potentially contributing to their therapeutic effects.

Biochemical Pathways

Indazole derivatives have been associated with a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they may affect pathways related to inflammation, cancer, viral infections, and other diseases .

Result of Action

Given the broad-spectrum biological activities of indazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Direcciones Futuras

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . This suggests a promising future direction for the research and development of 4-fluoro-1H-indazole-6-carbonitrile and similar compounds.

Propiedades

IUPAC Name |

4-fluoro-1H-indazole-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQVWWDXMRSTJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879947.png)

![(1-(2,2,2-Trifluoroethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B2879955.png)

![N-Methyl-N-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879957.png)

![2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2879962.png)

![N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2879964.png)